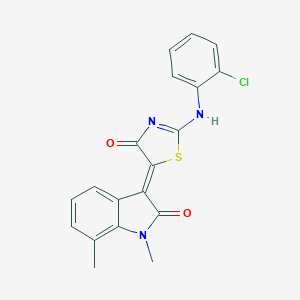![molecular formula C21H18Br2N4O3S B308408 1-[6-(3,5-dibromo-4-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308408.png)
1-[6-(3,5-dibromo-4-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(3,5-dibromo-4-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmaceuticals, and agriculture. This compound is a member of the benzoxazepine family and has a unique chemical structure that makes it a promising candidate for further research.
作用機序
The mechanism of action of 1-[6-(3,5-dibromo-4-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves the inhibition of specific enzymes and pathways that are involved in disease progression. This compound has been shown to interact with DNA and RNA, leading to the inhibition of cellular processes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce the expression of specific genes that are involved in cancer progression. In vivo studies have also shown promising results, with this compound reducing tumor growth and improving survival rates in animal models.
実験室実験の利点と制限
The advantages of using 1-[6-(3,5-dibromo-4-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments include its unique chemical structure, which allows it to interact with specific targets in the body. This compound also has a relatively low toxicity profile, making it a safer alternative to other compounds that are currently used in research.
The limitations of using this compound in lab experiments include the complexity of its synthesis, which requires expertise in organic chemistry. Additionally, this compound has not yet been extensively studied in humans, and its long-term effects are not yet known.
将来の方向性
There are several future directions for research on 1-[6-(3,5-dibromo-4-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. These include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific targets in the body.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans.
3. Studies to identify potential drug candidates that are based on the chemical structure of this compound.
4. Research on the potential applications of this compound in agriculture, including its use as a pesticide or herbicide.
5. Studies to identify potential side effects and long-term effects of this compound.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in various scientific research fields. Its unique chemical structure and mechanism of action make it a promising candidate for further research, and future studies will help to identify its potential applications in medicine, agriculture, and other fields.
合成法
The synthesis of 1-[6-(3,5-dibromo-4-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method for synthesizing this compound is through a multistep process that involves the reaction of various reagents such as 3,5-dibromo-4-methoxybenzaldehyde, ethyl thioglycolate, and triethylamine. The final product is obtained through purification using chromatography techniques.
科学的研究の応用
1-[6-(3,5-dibromo-4-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has potential applications in various scientific research fields. In medicine, this compound has shown promising results in the treatment of cancer and other diseases. Its unique chemical structure allows it to interact with specific targets in the body, making it a potential candidate for developing new drugs.
特性
分子式 |
C21H18Br2N4O3S |
|---|---|
分子量 |
566.3 g/mol |
IUPAC名 |
1-[6-(3,5-dibromo-4-methoxyphenyl)-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C21H18Br2N4O3S/c1-4-31-21-24-19-17(25-26-21)13-7-5-6-8-16(13)27(11(2)28)20(30-19)12-9-14(22)18(29-3)15(23)10-12/h5-10,20H,4H2,1-3H3 |
InChIキー |
VMHDDYWVCBILKM-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C(=C4)Br)OC)Br)C(=O)C)N=N1 |
正規SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C(=C4)Br)OC)Br)C(=O)C)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308327.png)
![10-Bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308328.png)
![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)
![2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308330.png)
![1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308331.png)
![7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308332.png)
![3'-[(2-chlorobenzyl)thio]-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B308334.png)
![1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308337.png)

![1-[3-(propylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308340.png)
![1-benzyl-3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B308342.png)
![2-Chlorobenzyl 6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B308344.png)
![6-[2-(Benzyloxy)-5-chlorophenyl]-10-bromo-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308346.png)
